[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride
Description
[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride: is a chemical compound with the molecular formula C7H17Cl2N2. It is a derivative of dimethylamine, where the amine group is substituted with a cyclopropylamino group. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
IUPAC Name |
N-cyclopropyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-5-8-7-3-4-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRJVXLAERHYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607257-61-3 | |
| Record name | [2-(cyclopropylamino)ethyl]dimethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride typically involves the reaction of cyclopropylamine with 2-chloroethyl dimethylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then isolated, purified, and crystallized to obtain the final dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of [2-(Cyclopropylamino)ethyl]dimethylamine.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and effects on biological systems.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of various chemical products and materials.
Mechanism of Action
The mechanism of action of [2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [2-(Cyclopropylamino)ethyl]methylamine dihydrochloride
- [2-(Cyclopropylamino)ethyl]ethylamine dihydrochloride
- [2-(Cyclopropylamino)ethyl]propylamine dihydrochloride
Uniqueness:
- The presence of the cyclopropylamino group imparts unique steric and electronic properties to [2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride, distinguishing it from other similar compounds.
- Its specific structural configuration allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.
Biological Activity
[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.
This compound is a secondary amine characterized by the presence of a cyclopropyl group, which contributes unique steric and electronic properties. This structural configuration allows for distinct interactions with molecular targets, making it valuable in various research applications.
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity, and triggering downstream signaling pathways. The exact targets can vary based on the application context, but it is primarily investigated for its pharmacological properties.
Pharmacological Studies
Research indicates that this compound has shown promise in various pharmacological contexts:
- Anticancer Activity : Preliminary studies suggest potential inhibitory effects on cancer cell lines, particularly those overexpressing specific receptors. For instance, compounds with similar structural features have been evaluated for their ability to inhibit mutant EGFR enzymes, demonstrating significant selectivity and potency .
- Antimalarial Properties : The cyclopropyl moiety has been linked to activity against malaria parasites. Compounds with similar structures have shown effectiveness against Plasmodium falciparum, indicating potential for further development in antimalarial therapies .
Case Studies
- EGFR Inhibition : A study focused on the development of furanopyrimidine-based inhibitors found that compounds with cyclopropyl substitutions displayed enhanced selectivity against mutant EGFR variants. This highlights the potential of this compound as a lead compound in anticancer drug development .
- Antimalarial Screening : In high-throughput screening efforts against malaria, cyclopropyl-containing compounds were identified as effective inhibitors of mitochondrial targets within the parasite, showcasing their potential as new antimalarial agents .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| [2-(Cyclopropylamino)ethyl]methylamine dihydrochloride | Moderate anticancer activity | Less selective than dimethyl derivative |
| [2-(Cyclopropylamino)ethyl]ethylamine dihydrochloride | Limited pharmacological studies | Lacks significant biological activity |
| [2-(Cyclopropylamino)ethyl]propylamine dihydrochloride | Potential neuroactive properties | Requires further investigation |
Chemistry and Biochemistry
- Synthesis : Used as a building block in organic synthesis to develop more complex molecules.
- Biochemical Assays : Employed in developing assays to study enzyme interactions and cellular responses.
Medicine
- Drug Development : Investigated as a precursor for new therapeutic agents targeting various diseases.
- Pharmacodynamics : Ongoing research into its pharmacokinetic properties to optimize efficacy and reduce toxicity.
Q & A
Q. What mechanistic insights explain its pH-dependent solubility?
- Analysis :
- The dihydrochloride salt dissociates in aqueous media, forming a diprotonated species.
- Solubility decreases above pH 5 due to deprotonation; confirm via -NMR titration .
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